molecular formula C10H11N B099616 4-Ethynyl-N,N-dimethylaniline CAS No. 17573-94-3

4-Ethynyl-N,N-dimethylaniline

Cat. No.: B099616
CAS No.: 17573-94-3
M. Wt: 145.2 g/mol
InChI Key: ZWMAYLMVFSCMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-N,N-dimethylaniline is an organic compound with the molecular formula C10H11N. It is also known as 1-Ethynyl-4-dimethylaniline or 4-Dimethylaminophenylacetylene. This compound is characterized by the presence of an ethynyl group attached to a dimethylaniline moiety. It is a solid at room temperature with a melting point of 49-53°C .

Scientific Research Applications

4-Ethynyl-N,N-dimethylaniline has several applications in scientific research:

Safety and Hazards

This compound is classified as a skin irritant and serious eye irritant . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Preparation Methods

4-Ethynyl-N,N-dimethylaniline can be synthesized through the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene . The reaction conditions typically involve heating the mixture to facilitate the hydrolysis process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-Ethynyl-N,N-dimethylaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include copper(II) acetate, halogenated compounds, and magnesium porphyrin. The major products formed depend on the specific reagents and conditions used.

Comparison with Similar Compounds

4-Ethynyl-N,N-dimethylaniline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dimethylamino group, which can influence its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

4-ethynyl-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-4-9-5-7-10(8-6-9)11(2)3/h1,5-8H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMAYLMVFSCMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308221
Record name 4-Ethynyl-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17573-94-3
Record name 4-Ethynyl-N,N-dimethylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17573-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethynyl-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethynyl-N,N-dimethylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethynyl-N,N-dimethylaniline
Reactant of Route 2
Reactant of Route 2
4-Ethynyl-N,N-dimethylaniline
Reactant of Route 3
4-Ethynyl-N,N-dimethylaniline
Reactant of Route 4
Reactant of Route 4
4-Ethynyl-N,N-dimethylaniline
Reactant of Route 5
Reactant of Route 5
4-Ethynyl-N,N-dimethylaniline
Reactant of Route 6
Reactant of Route 6
4-Ethynyl-N,N-dimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.